molecular formula C12H9NS B13604929 (5-Phenylthiophen-2-yl)acetonitrile CAS No. 62404-42-6

(5-Phenylthiophen-2-yl)acetonitrile

Cat. No.: B13604929
CAS No.: 62404-42-6
M. Wt: 199.27 g/mol
InChI Key: CYWQTDUBOOXHPP-UHFFFAOYSA-N
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Description

2-(5-phenylthiophen-2-yl)acetonitrile is an organic compound with the molecular formula C12H9NS. It features a thiophene ring substituted with a phenyl group at the 5-position and an acetonitrile group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-phenylthiophen-2-yl)acetonitrile can be achieved through several methods. One common approach involves the reaction of 5-phenylthiophene-2-carbaldehyde with trimethylsilyl cyanide in the presence of a Lewis acid catalyst such as zinc iodide (ZnI2) in acetonitrile or dichloromethane . The reaction proceeds smoothly under mild conditions, yielding the desired product with high efficiency.

Industrial Production Methods

Industrial production methods for 2-(5-phenylthiophen-2-yl)acetonitrile typically involve large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The use of continuous flow reactors and optimized reaction parameters can enhance the yield and purity of the compound, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

2-(5-phenylthiophen-2-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(5-phenylthiophen-2-yl)acetonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-phenylthiophen-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-phenylthiophen-2-yl)ethanol
  • 2-(5-phenylthiophen-2-yl)acetaldehyde
  • 2-(5-phenylthiophen-2-yl)acetic acid

Uniqueness

2-(5-phenylthiophen-2-yl)acetonitrile is unique due to its nitrile functional group, which imparts distinct reactivity and properties compared to similar compounds with different functional groups. This uniqueness makes it valuable for specific synthetic applications and research purposes .

Properties

CAS No.

62404-42-6

Molecular Formula

C12H9NS

Molecular Weight

199.27 g/mol

IUPAC Name

2-(5-phenylthiophen-2-yl)acetonitrile

InChI

InChI=1S/C12H9NS/c13-9-8-11-6-7-12(14-11)10-4-2-1-3-5-10/h1-7H,8H2

InChI Key

CYWQTDUBOOXHPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(S2)CC#N

Origin of Product

United States

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